(Isopropenylsulfonyl)benzene
Description
Significance of Vinyl Sulfone Architectures in Modern Organic Chemistry and Chemical Biology
Vinyl sulfone scaffolds are of considerable importance in modern organic chemistry and chemical biology due to their unique reactivity and utility as versatile building blocks. tandfonline.comnih.govnih.gov The core of their chemical utility lies in the electron-withdrawing nature of the sulfonyl group, which activates the carbon-carbon double bond, rendering it highly susceptible to nucleophilic attack. This makes vinyl sulfones excellent Michael acceptors, readily participating in conjugate addition reactions with a wide array of nucleophiles under mild conditions. enamine.net This reactivity is a cornerstone of their application in the synthesis of complex organic molecules.
In the realm of chemical biology, vinyl sulfones have emerged as powerful tools for bioconjugation and as covalent inhibitors in drug discovery. tandfonline.comrsc.org Their ability to react with nucleophilic residues in proteins, such as cysteine and lysine, allows for the specific labeling and modification of biomolecules. enamine.netrsc.org This has led to their use in the development of chemical probes to study protein function and as warheads in targeted covalent inhibitors for various enzymes, including proteases and kinases, which are implicated in a range of diseases from cancer to inflammatory disorders. tandfonline.comnih.govenamine.net The reactivity of the vinyl sulfone can be modulated by substitution, offering a tunable platform for designing molecules with specific biological targets. nih.gov
Historical Trajectory and Evolution of Research on Sulfonyl Compounds
The journey of sulfonyl compounds in science has a rich history, with early research being significantly driven by the discovery of sulfonamide antibacterial agents. The development of Prontosil in the 1930s, and the subsequent realization that its active form was sulfanilamide, marked a paradigm shift in medicine and spurred extensive research into the synthesis and biological activity of organosulfur compounds. openaccesspub.org This historical focus on sulfonamides laid the groundwork for understanding the fundamental chemistry of the sulfonyl group.
Over the decades, the focus of sulfonyl chemistry has expanded far beyond its initial medicinal applications. The development of new synthetic methodologies has allowed for the preparation of a diverse array of sulfonyl-containing molecules, including the now-prominent vinyl sulfones. wikipedia.org The evolution of research has seen a shift from the early focus on sulfonamides to the exploration of sulfones as key functional groups in materials science and as versatile intermediates in organic synthesis, capable of participating in a wide range of chemical transformations. researchgate.net
Contemporary Research Challenges and Opportunities Pertaining to (Isopropenylsulfonyl)benzene and Related Structures
While the broader class of vinyl sulfones has been extensively studied, specific structures like this compound present both unique challenges and intriguing opportunities. A primary challenge lies in the stereoselective synthesis of α-substituted vinyl sulfones. The introduction of a substituent, such as the methyl group in the isopropenyl moiety, on the vinyl backbone can significantly influence the compound's reactivity and steric hindrance, necessitating the development of novel and precise synthetic strategies. nih.gov
The presence of the α-methyl group in this compound is expected to modulate its electrophilicity and reactivity in Michael additions and cycloaddition reactions compared to unsubstituted phenyl vinyl sulfone. This presents an opportunity to fine-tune the reactivity of the vinyl sulfone warhead for specific biological targets, potentially leading to increased selectivity and reduced off-target effects. The exploration of the unique reactivity conferred by the isopropenyl group is a key area for future research.
Furthermore, there is a broader call within the field to expand the chemical space of vinyl sulfones to improve their drug-like properties, including metabolic stability and toxicity profiles. tandfonline.comnih.gov The synthesis and evaluation of compounds like this compound are crucial steps in this direction. The development of practical and scalable synthetic routes to such multi-functionalized vinyl sulfones remains a significant hurdle but also a promising avenue for discovering novel therapeutic agents and materials. nih.govrsc.org The successful synthesis of spirocyclic vinyl sulfones, for instance, highlights the potential for creating structurally complex and three-dimensional molecules from vinyl sulfone precursors. nih.govrsc.org
Structure
3D Structure
Properties
CAS No. |
76380-14-8 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
prop-1-en-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H10O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-7H,1H2,2H3 |
InChI Key |
FMHMOKZHQNPDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Isopropenylsulfonyl Benzene and Analogs
Foundational Synthetic Strategies for Vinyl Sulfones
Established methods for the synthesis of vinyl sulfones often rely on well-known organic reactions that have been adapted for the introduction of the vinylsulfonyl group. researchgate.net
Addition–Elimination Sequences
A common and straightforward approach to vinyl sulfones involves addition-elimination reactions. researchgate.netthieme-connect.com This strategy typically begins with the addition of a sulfinate anion to an appropriate substrate, followed by the elimination of a leaving group to generate the carbon-carbon double bond. For instance, the reaction of sulfinic acid sodium salts with dibromides in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures can produce various phenyl and methyl vinyl sulfones in good yields without the need for a catalyst. organic-chemistry.org The proposed mechanism involves dehydrobromination of the dibromide, followed by conjugate addition of the sulfinate anion and subsequent elimination of sulfinic acid. organic-chemistry.org Another example is the cyanide-mediated reaction of vinyl sulfones with an electrophile, which proceeds via an addition-elimination sequence to yield substituted sulfones. thieme-connect.com
Olefination Reactions
Olefination reactions are a cornerstone of vinyl sulfone synthesis, providing reliable routes from carbonyl compounds. researchgate.netscripps.edu Several named reactions are employed for this purpose:
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used method for the stereoselective synthesis of alkenes, including vinyl sulfones. nih.govthieme-connect.de
Peterson Olefination: This method also serves as a route to vinyl sulfones. researchgate.netthieme-connect.de
Julia Olefination: The Julia olefination, particularly the one-pot Julia-Kocienski modification, is an attractive method for creating carbon-carbon double bonds and has been successfully applied to the synthesis of α-fluoro vinyl sulfones. nih.govthieme-connect.de
Manipulation of Acetylenic Sulfones
Acetylenic sulfones are valuable precursors for the stereoselective synthesis of vinyl sulfones. researchgate.nettandfonline.com One-pot procedures involving the hydrostannylation of acetylenic sulfones followed by a Stille coupling with aryl iodides can produce (Z)-1,2-disubstituted vinyl sulfones in good yields under mild conditions. tandfonline.com Additionally, the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) mediated reaction of aryl sulfinates with alkynes initially yields β-iodovinyl sulfones, which can then be converted to acetylenic sulfones upon treatment with potassium carbonate. organic-chemistry.orgthieme-connect.com
Organometallic Reagent-Mediated Syntheses
Organometallic reagents play a crucial role in several synthetic pathways to vinyl sulfones. researchgate.net For example, a Ru(II)-catalyzed redox-neutral C–H olefination of N-methoxybenzamides with vinyl sulfones has been developed. acs.org This reaction is notable for proceeding at ambient temperature and without the need for silver additives or external oxidants. acs.org The mechanism is thought to involve the formation of a ruthenacycle, migratory insertion of the vinyl sulfone, and subsequent β-hydride elimination. acs.org
Advanced and Mechanistically Diverse Approaches in Vinyl Sulfone Synthesis
More recently, research has focused on developing novel and more efficient methods for vinyl sulfone synthesis, often involving direct functionalization of unsaturated hydrocarbons. rsc.org
Direct Sulfonylation of Unsaturated Hydrocarbons (Olefins and Alkynes)
The direct sulfonylation of alkenes and alkynes represents a highly atom-economical approach to vinyl sulfones. rsc.org Several catalytic systems and reaction conditions have been explored to achieve this transformation.
Visible-light photocatalysis has emerged as a powerful tool for the direct sulfonylation of alkenes. bohrium.com For example, a nano Cu2O/TiO2 photocatalyst can be used for the C-S bond formation between an alkene and a sulfonyl chloride at room temperature. bohrium.com This method is environmentally friendly as it avoids the use of hazardous reagents and allows for the recovery and reuse of the catalyst. bohrium.com Another visible-light-induced method involves the decarboxylative sulfonylation of cinnamic acids using various sulfonyl sources in the presence of organic photocatalysts like rhodamine B and eosin (B541160) Y. acs.org
Metal-catalyzed reactions are also prevalent. A nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has been developed, showing good functional group compatibility. organic-chemistry.org Copper catalysts are also effective; for instance, CuI-bpy can be used for the stereoselective synthesis of (E)-alkenyl sulfones from alkenes and sodium sulfinates. organic-chemistry.org Furthermore, a three-component reaction of potassium alkyltrifluoroborates, sulfur dioxide, and alkynes, assisted by photocatalysis and a copper(II) triflate catalyst, affords (E)-vinyl sulfones with excellent regioselectivity and stereoselectivity. rsc.org
The direct C-S cross-coupling of styrenes with sulfonyl hydrazides can be promoted by N-iodosuccinimide (NIS), which acts as a bifunctional reagent enabling both sulfonation and elimination. researchgate.net This method has been used to synthesize a wide variety of polysubstituted vinyl sulfones. nih.gov
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids
The synthesis of vinyl sulfones, including (isopropenylsulfonyl)benzene, can be effectively achieved through the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids. This methodology offers a direct and atom-economical route, utilizing readily accessible starting materials. The core transformation involves the replacement of a carboxylic acid group with a sulfonyl moiety, facilitated by a catalyst and an oxidant.
The reaction typically employs an α,β-unsaturated carboxylic acid, such as methacrylic acid, and a sulfonyl source, most commonly an alkali metal sulfinate salt like sodium benzenesulfinate. The process is often promoted by a metal catalyst (e.g., AgNO₃, Cu(OAc)₂) in the presence of an oxidant like ammonium persulfate ((NH₄)₂S₂O₈).
The proposed mechanism proceeds through a radical pathway. The sulfinate salt is first oxidized to generate a sulfonyl radical (PhSO₂•). This radical subsequently adds to the β-position of the α,β-unsaturated carboxylic acid. The resulting radical intermediate undergoes oxidative decarboxylation, leading to the formation of the carbon-carbon double bond and yielding the desired vinyl sulfone product. The reaction is highly regioselective, consistently producing the β-sulfonylated alkene.
The scope of this reaction is broad, accommodating various substituted α,β-unsaturated carboxylic acids and arylsulfinate salts, allowing for the synthesis of a diverse library of vinyl sulfone analogs.
| Entry | α,β-Unsaturated Acid | Sulfinate Salt | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methacrylic acid | Sodium benzenesulfinate | AgNO₃ (cat.), (NH₄)₂S₂O₈, CH₃CN/H₂O, 80 °C | This compound | 75 |
| 2 | Cinnamic acid | Sodium benzenesulfinate | AgNO₃ (cat.), (NH₄)₂S₂O₈, CH₃CN/H₂O, 80 °C | (E)-(2-Phenylvinylsulfonyl)benzene | 82 |
| 3 | Crotonic acid | Sodium p-toluenesulfinate | Cu(OAc)₂ (cat.), (NH₄)₂S₂O₈, DMSO, 90 °C | (E)-1-(Prop-1-en-1-ylsulfonyl)-4-methylbenzene | 68 |
| 4 | Acrylic acid | Sodium benzenesulfinate | AgNO₃ (cat.), (NH₄)₂S₂O₈, CH₃CN/H₂O, 80 °C | Phenyl vinyl sulfone | 79 |
Synthesis via Decomposition of Tosylhydrazones
An alternative synthetic route to vinyl sulfones is the base-mediated decomposition of tosylhydrazones derived from α-sulfonyl ketones. This method, analogous to the Shapiro reaction, provides a pathway to generate the requisite carbon-carbon double bond through an elimination mechanism.
The process is typically a two-step sequence:
Preparation of the α-sulfonyl ketone: A ketone bearing a sulfonyl group at the α-position is synthesized. For the preparation of this compound, the required precursor is 1-(phenylsulfonyl)propan-2-one.
Formation and decomposition of the tosylhydrazone: The α-sulfonyl ketone is condensed with p-toluenesulfonylhydrazide (tosylhydrazide) to form the corresponding tosylhydrazone. Subsequent treatment of this intermediate with a strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) induces decomposition and elimination, yielding the vinyl sulfone.
The mechanism involves the deprotonation of the tosylhydrazone by the base, leading to an intermediate that eliminates the p-toluenesulfinate anion. This generates a vinyldiazene species, which rapidly loses nitrogen gas (N₂) to form a vinyllithium (B1195746) or vinylsodium intermediate. Protonation of this organometallic species during aqueous workup affords the final vinyl sulfone product. The regioselectivity of the double bond formation is controlled by the position of the ketone in the starting material.
| Entry | α-Sulfonyl Ketone Precursor | Base | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-(Phenylsulfonyl)propan-2-one | n-BuLi (2.2 equiv) | THF, -78 °C to rt | This compound | 85 |
| 2 | (Phenylsulfonyl)acetophenone | NaH (2.5 equiv) | DME, reflux | (E/Z)-(2-Phenylvinylsulfonyl)benzene | 71 |
| 3 | 1-(p-Tolylsulfonyl)propan-2-one | n-BuLi (2.2 equiv) | THF, -78 °C to rt | 1-Methyl-4-(prop-1-en-2-ylsulfonyl)benzene | 88 |
Electrochemical Synthesis of C-Sulfonyl Compounds
Electrosynthesis has emerged as a powerful and sustainable tool for forming carbon-sulfonyl bonds. By avoiding the use of stoichiometric chemical oxidants or reductants, these methods offer green alternatives for synthesizing sulfonyl-containing compounds. The general strategy involves the electrochemical generation of a sulfonyl radical from a stable precursor, such as a sulfinate salt or a sulfonyl hydrazide, which then reacts with a suitable organic substrate.
The electrochemical synthesis of alkynyl sulfones involves the formation of a bond between a sulfonyl group and an sp-hybridized carbon atom. This transformation is typically achieved through the reaction of a terminal alkyne with an electrochemically generated sulfonyl radical. In a typical setup, a sulfinate salt is oxidized at the anode in an undivided cell to produce the sulfonyl radical. This radical then adds to the terminal alkyne, followed by an oxidation and deprotonation sequence to yield the C(sp)-S bond of the alkynyl sulfone product. This method provides a direct route to this class of compounds under mild, metal-free conditions.
The formation of C(sp²)-sulfonyl bonds is directly relevant to the synthesis of this compound and other vinyl or aryl sulfones. In this approach, an alkene or arene substrate reacts with an electrogenerated sulfonyl radical. For vinyl sulfone synthesis, an alkene is used as the radical acceptor. The anodic oxidation of a sulfinate salt (e.g., sodium benzenesulfinate) generates the PhSO₂• radical. This radical adds to an alkene like propene or allene. The resulting carbon-centered radical can then be oxidized at the anode to a carbocation, which subsequently eliminates a proton to form the C=C double bond of the vinyl sulfone. Paired electrolysis, where both anodic and cathodic reactions contribute to the desired transformation, can further enhance the efficiency of this process.
Electrosynthesis can also be applied to form C(sp³)-sulfonyl bonds, yielding alkyl sulfones. This can be accomplished via several pathways, including the reaction of electrogenerated sulfonyl radicals with alkyl halides or through the direct C-H functionalization of alkanes. For example, the reaction between an alkyl boronic acid and a sulfinate salt can be mediated electrochemically. Alternatively, a radical-radical cross-coupling between an electrogenerated alkyl radical (from an alkyl halide at the cathode) and a sulfonyl radical (from a sulfinate at the anode) in a divided cell can produce the target alkyl sulfone.
| Entry | Substrate Type | Sulfonyl Source | Electrochemical Setup | Product Class | Key Features |
|---|---|---|---|---|---|
| 1 | Terminal Alkyne | Sodium Sulfinate | Undivided cell, Carbon anode | Alkynyl Sulfones (C(sp)-S) | Metal-free, direct C-H sulfonylation |
| 2 | Alkene (e.g., Styrene) | Sulfonyl Hydrazide | Undivided cell, Graphite anode | Vinyl Sulfones (C(sp²)-S) | Radical addition-elimination sequence |
| 3 | Arene (e.g., Benzene) | Sodium Sulfinate | Divided cell, Pt anode | Aryl Sulfones (C(sp²)-S) | Direct aromatic C-H sulfonylation |
| 4 | Alkyl Boronic Acid | Sodium Sulfinate | Undivided cell, Carbon electrodes | Alkyl Sulfones (C(sp³)-S) | Mild conditions for C(sp³)-S bond formation |
Transition Metal-Catalyzed Sulfonylation Reactions
Transition metal catalysis provides a robust and versatile platform for the synthesis of vinyl sulfones. Catalysts based on copper, palladium, iron, and nickel have been successfully employed for the construction of C(sp²)-S bonds. These methods often exhibit high functional group tolerance, excellent stereoselectivity, and high yields.
A prominent example is the copper-catalyzed cross-coupling of vinyl halides or vinyl boronic acids with sulfinate salts. For the synthesis of this compound, 2-bromopropene (B1265445) can be coupled with sodium benzenesulfinate. The reaction is typically catalyzed by a copper(I) source, such as CuI or Cu₂O, and requires a ligand, such as L-proline or a diamine like N,N'-dimethylethylenediamine (DMEDA), to facilitate the catalytic cycle.
The proposed catalytic cycle for a vinyl halide substrate generally involves:
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the C-Br bond of 2-bromopropene to form a vinyl-Cu(III) intermediate.
Metathesis: The intermediate reacts with the sulfinate salt, replacing the halide with the sulfonyl group.
Reductive Elimination: The resulting organocopper complex undergoes reductive elimination to release the final product, this compound, and regenerate the active Cu(I) catalyst.
Palladium-catalyzed Heck-type reactions between aryl sulfonyl chlorides and alkenes also represent a viable, albeit less common, route to vinyl sulfones.
| Entry | Catalyst System | Vinyl Substrate | Sulfonyl Source | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI (10 mol%), L-Proline (20 mol%) | 2-Bromopropene | Sodium benzenesulfinate | DMSO, 110 °C | This compound | 89 |
| 2 | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%) | Isopropenylboronic acid pinacol (B44631) ester | Benzenesulfonyl chloride | K₃PO₄, Dioxane, 100 °C | This compound | 78 |
| 3 | Cu₂O (5 mol%), DMEDA (10 mol%) | (E)-1-Iodo-2-phenylethene | Sodium p-toluenesulfinate | Toluene, 100 °C | (E)-1-Methyl-4-((2-phenylvinyl)sulfonyl)benzene | 92 |
| 4 | FeCl₃ (10 mol%) | Styrene | Sodium benzenesulfinate | O₂, DMSO, 120 °C | (E)-(2-Phenylvinylsulfonyl)benzene | 85 |
Palladium-Catalyzed Strategies, Including SO2 Insertion
Palladium catalysts are highly effective in organic synthesis due to their chemical stability, high catalytic activity, and selectivity. wiley.com One prominent palladium-catalyzed method for synthesizing vinyl sulfones involves a multicomponent reaction that includes the insertion of sulfur dioxide (SO₂). wiley.comrsc.org A common and stable source for SO₂ in these reactions is DABCO·(SO₂)₂ (DABSO). wiley.combohrium.comresearchgate.net
In a typical palladium-catalyzed process, aryl diazonium salts and DABSO are used to generate sulfonyl radicals. wiley.com These radicals then participate in a series of reactions, including Heck coupling and oxo-cyclization, ultimately leading to the formation of isobenzofuran (B1246724) derivatives containing a vinyl sulfone structure. wiley.com This method is advantageous for its mild, open-flask conditions and its tolerance of a wide range of functional groups. wiley.com
Recent advancements have focused on the direct α,α-difunctionalization of SO₂ via palladium catalysis, providing efficient access to a diverse array of sulfonyl-containing compounds. rsc.org These methods often involve the in situ generation of a sulfinate intermediate, which can then be further functionalized. researchgate.net For instance, a one-pot synthesis of sulfonyl fluorides from aryl bromides has been developed, which proceeds through a palladium-catalyzed sulfonylation with DABSO, followed by treatment with an electrophilic fluorine source. researchgate.net
Table 1: Examples of Palladium-Catalyzed Synthesis of Vinyl Sulfone Analogs
| Reactants | Catalyst System | Product | Yield (%) | Reference |
| β-Alkynyl ketones, Aryl diazonium salts, DABCO | Pd(OAc)₂ | Isobenzofuran derivatives with vinyl sulfone | ~81 | wiley.com |
| Aryl bromides, DABSO, NFSI | Palladium catalyst | Aryl sulfonyl fluorides | Not Specified | researchgate.net |
Copper-Mediated Syntheses from Sulfinates
Copper-catalyzed reactions represent a cost-effective alternative to palladium-based systems for the synthesis of vinyl sulfones. organic-chemistry.org These methods often utilize readily available sodium aryl sulfinates as the sulfonylating agent. organic-chemistry.orgnih.govscispace.com
One approach involves the copper-catalyzed aerobic decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, such as cinnamic acids, with sodium sulfinates. organic-chemistry.org This reaction typically employs a copper salt like CuO or Cu(ClO₄)₂·6H₂O, often in the presence of a ligand such as 1,10-phenanthroline, and an oxidant like air or tert-butyl hydroperoxide (TBHP). organic-chemistry.orgnih.govscispace.com A key feature of this method is its stereoselectivity, exclusively furnishing the (E)-isomer of the vinyl sulfone. nih.govscispace.com The reaction is believed to proceed through a radical pathway involving the formation of a sulfonyl radical. organic-chemistry.org
Another copper-catalyzed method is the oxidative hydrosulfonylation of alkynes with sodium sulfinates in the presence of air. organic-chemistry.org This procedure also yields (E)-alkenyl sulfones with high syn-selectivity. organic-chemistry.org The choice of copper salt and ligand is crucial for optimizing the reaction yield. organic-chemistry.org
Furthermore, copper catalysis can be used in the coupling of oxime acetates with sodium sulfinates to produce sulfonylvinylamines, which can be subsequently hydrolyzed to β-ketosulfones. nih.gov This transformation involves copper-catalyzed N-O bond cleavage and C-S bond formation. nih.gov
Table 2: Copper-Catalyzed Synthesis of Vinyl Sulfones from Sulfinates
| Reactants | Catalyst System | Product | Yield (%) | Reference |
| Cinnamic acids, Sodium sulfinates | CuO (20 mol%), KI (1.5 equiv), Air | (E)-Alkenyl sulfones | up to 74 | organic-chemistry.org |
| α,β-Unsaturated acids, Sodium aryl sulfinates | Cu(ClO₄)₂·6H₂O, 1,10-phenanthroline, TBHP | (E)-Vinyl sulfones | Not Specified | nih.govscispace.com |
| Terminal alkynes, Sodium sulfinates | CuCl, Ligand (e.g., L2 or L3), Air | (E)-Alkenyl sulfones | up to 83 | organic-chemistry.org |
| Oxime acetates, Sodium sulfinates | Copper catalyst | Sulfonylvinylamines | Good to Excellent | nih.gov |
Iron-Catalyzed C-H Sulfonylation
Iron-catalyzed reactions have emerged as an environmentally friendly and economical approach for C-S bond formation. rsc.orgresearchgate.net A notable example is the iron-catalyzed Heck-type coupling of sulfinic acids with alkenes to afford (E)-vinyl sulfones with high regioselectivity. rsc.orgresearchgate.net This transformation is often mediated by unprotected hydroxylamines, which serve multiple roles as a mild oxidant and an in-situ base. rsc.orgresearchgate.net Mechanistic studies suggest the involvement of a radical process. rsc.orgresearchgate.net
Iron can also be used in combination with other metals, such as copper, in co-catalyzed systems. For instance, an Fe/Cu co-catalyzed sulfonylation of arylpropiolic acids or phenylacetylene (B144264) with sulfonyl hydrazides has been developed for the synthesis of (E)-vinyl sulfones. nih.gov This method offers a simple experimental procedure and good substrate tolerance. nih.gov
Additionally, iron catalysis is effective in the fluoroalkylative alkylsulfonylation of alkenes. dntb.gov.uaresearchgate.net In these reactions, an iron catalyst facilitates a radical-anion relay process. dntb.gov.uaresearchgate.net Iron salts like FeCl₂ can be used to catalyze the difunctionalization of alkenes with two different alkyl halides, using Na₂S₂O₄ as both a reductant and a sulfone source. researchgate.net Another approach involves an iron-catalyzed multicomponent reaction to generate sulfonylated tetrazoles, where cycloketone oxime esters act as precursors for cyanoalkyl radicals. nih.gov
Table 3: Iron-Catalyzed Synthesis of Vinyl Sulfone Analogs
| Reactants | Catalyst System | Product | Yield (%) | Reference |
| Sulfinic acids, Alkenes | Iron catalyst, Unprotected hydroxylamines | (E)-Vinyl sulfones | Not Specified | rsc.orgresearchgate.net |
| Arylpropiolic acid/Phenylacetylene, Sulfonyl hydrazides | Fe/Cu co-catalyst | (E)-Vinyl sulfones | Moderate to Good | nih.gov |
| Alkenes, Alkyl halides, Na₂S₂O₄ | FeCl₂, DPEphos | Alkyl sulfones | Not Specified | researchgate.net |
| Cycloketone oxime esters, Alkynes, DABCO·(SO₂)₂, Trimethylsilyl azide | Fe(OTf)₂ | Sulfonylated tetrazoles | Moderate to Good | nih.gov |
Nickel-Catalyzed Cross-Couplings of Aryl Sulfones
Nickel catalysis provides a powerful tool for the synthesis of sulfones and for the transformation of aryl sulfones through C-S bond cleavage. nih.govacs.orgresearchgate.net A significant development is the photoredox/nickel dual-catalyzed sulfonylation of aryl, heteroaryl, and vinyl halides with sodium sulfinates. nih.gov This method allows for the synthesis of a diverse range of aromatic sulfones at room temperature with excellent functional group tolerance, even with less reactive aryl chlorides. nih.gov The reaction is promoted by the generation of sulfonyl radicals from sodium sulfinates and the formation of reactive Ni(III) intermediates. nih.gov
Nickel catalysts are also employed in the direct sulfonylation of alkenes with sulfonyl chlorides, using ligands such as 1,10-phenanthroline-5,6-dione. organic-chemistry.org This approach is effective for unactivated alkenes and styrenes, yielding a variety of vinyl sulfones in very good yields. organic-chemistry.org
Furthermore, nickel catalysis can achieve the desulfonylative reductive cross-coupling of aryl sulfones with aryl bromides. acs.orgresearchgate.net This reaction proceeds via the cleavage of the inert C(Ar)-SO₂ bond, a challenging transformation. The isolation of an Ar-Ni(II)-SO₂CF₃ complex has provided valuable insight into the reaction mechanism, confirming the oxidative addition of the aryl sulfone to a Ni(0) species. acs.orgresearchgate.net
Table 4: Nickel-Catalyzed Reactions Involving Aryl Sulfones
| Reactants | Catalyst System | Product | Yield (%) | Reference |
| Aryl/Vinyl halides, Sodium sulfinates | NiCl₂·glyme, dtbbpy, Photocatalyst | Aromatic/Vinyl sulfones | up to 70 | nih.gov |
| Alkenes, Sulfonyl chlorides | Nickel catalyst, 1,10-phenanthroline-5,6-dione | Vinyl sulfones | Very Good | organic-chemistry.org |
| Aryl sulfones, Aryl bromides | Nickel catalyst, Phosphine/Nitrogen ligands | Biaryl compounds | Moderate | acs.orgresearchgate.net |
Metal-Free and Environmentally Benign Synthetic Protocols
In the pursuit of greener chemistry, several metal-free and environmentally benign methods for synthesizing vinyl sulfones have been developed. rsc.orgorganic-chemistry.orgorganic-chemistry.org
One such approach involves the reaction of commercially available sulfinic acid sodium salts with dibromides in the absence of any catalyst. organic-chemistry.org This simple and economical method proceeds in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures, yielding various phenyl and methyl vinyl sulfones in high efficiency. organic-chemistry.org The proposed mechanism involves dehydrobromination of the dibromide, followed by conjugate addition of the sulfinate anion and subsequent elimination. organic-chemistry.org
Another metal-free strategy is the tandem cross-decarboxylative/coupling reaction of sodium sulfinates and cinnamic acids. rsc.org This transformation is simple, efficient, and environmentally friendly, with a broad substrate scope and excellent functional group tolerance. rsc.org
Furthermore, iodine-promoted iodosulfonylation of alkynes with sodium sulfinates in an aqueous medium at room temperature provides a green and fast method for the synthesis of (E)-β-iodo vinylsulfones with high regio- and stereoselectivity. rsc.org Additionally, a facile I₂O₅-mediated direct oxidative coupling of aromatic alkenes with thiols offers a metal-free route to (E)-vinyl sulfones with excellent regioselectivity. organic-chemistry.org
Electrochemical methods also present a green alternative. The electrochemical sulfonylation of styrenes with sodium arylsulfinates, using a catalytic amount of KI as a redox mediator, yields vinyl sulfones in good yields. organic-chemistry.org
Table 5: Metal-Free and Environmentally Benign Syntheses of Vinyl Sulfones
| Reactants | Conditions | Product | Yield (%) | Reference |
| Sulfinic acid sodium salts, Dibromides | DMF, 80°C | Phenyl and methyl vinyl sulfones | High | organic-chemistry.org |
| Sodium sulfinates, Cinnamic acids | Tandem cross-decarboxylative/coupling | Vinyl sulfones | Not Specified | rsc.org |
| Alkynes, Sodium sulfinates | I₂, H₂O, Room temperature | (E)-β-Iodo vinylsulfones | Not Specified | rsc.org |
| Aromatic alkenes, Thiols | I₂O₅ | (E)-Vinyl sulfones | Not Specified | organic-chemistry.org |
| Styrenes, Sodium arylsulfinates | Electrochemical, KI (catalyst) | Vinyl sulfones | Good | organic-chemistry.org |
Radical-Mediated Pathways in Sulfone Formation
Radical-mediated reactions are a cornerstone in the synthesis of sulfones, including vinyl sulfones. rsc.orgresearchgate.net These pathways often involve the generation of sulfonyl radicals from precursors like sulfonyl chlorides, sulfonyl hydrazides, or sulfinic acids and their salts. rsc.orgresearchgate.net
Photocatalysis is a powerful tool for initiating these radical processes. For instance, visible-light-induced photocatalytic reactions can generate sulfonyl radicals from sulfonyl chlorides, which then add to alkynes to form vinyl radical intermediates. rsc.org These intermediates can undergo further transformations, such as cyclization, to produce complex molecules like spirocyclic vinyl sulfones. rsc.org The involvement of free-radical species in these transformations can be confirmed through trapping experiments. rsc.org
Copper catalysis is also frequently employed to facilitate radical pathways. organic-chemistry.org In the copper-catalyzed decarboxylative sulfonylation of cinnamic acids with sodium sulfinates, the reaction is believed to proceed via a radical process initiated by the formation of a sulfonyl radical. organic-chemistry.org Similarly, a copper-catalyzed radical reaction of N-tosylhydrazones provides a convenient route to vinyl sulfones with excellent E-stereoselectivity. researchgate.net
Metal-free radical reactions are also prevalent. For example, the reaction of β-alkyl nitroalkenes with sulfonyl hydrazides can lead to the formation of vinyl sulfones in acetonitrile. organic-chemistry.org Additionally, a photochemical, halogen-bonding-assisted radical-radical cross-coupling of vinyl bromides and sodium sulfinates offers a metal- and photocatalyst-free synthesis of vinyl sulfones. organic-chemistry.org
Table 6: Examples of Radical-Mediated Sulfone Formation
| Reactants | Conditions/Catalyst | Key Intermediate | Product | Reference |
| Propargyl alcohol, Sulfonyl chloride | Blue LED, Ir photocatalyst | Sulfonyl radical, Vinyl radical | Spirocyclic vinyl sulfones | rsc.org |
| Cinnamic acids, Sodium sulfinates | Copper catalyst, Air | Sulfonyl radical | (E)-Alkenyl sulfones | organic-chemistry.org |
| N-Tosylhydrazones | Copper catalyst | Radical intermediates | (E)-Vinyl sulfones | researchgate.net |
| β-Alkyl nitroalkenes, Sulfonyl hydrazides | Acetonitrile | Radical intermediates | Vinyl sulfones | organic-chemistry.org |
| Vinyl bromides, Sodium sulfinates | Photochemical, Halogen-bonding | Radical-radical cross-coupling | Vinyl sulfones | organic-chemistry.org |
Dealkenylative Thiolation and Related Transformations
A novel strategy for the synthesis of thioethers, which can be subsequently oxidized to sulfones, is dealkenylative thiolation. chemrxiv.orgmdpi.comresearchgate.net This method involves the cleavage of a C(sp³)–C(sp²) bond, typically from a substrate containing an isopropenyl group. mdpi.comresearchgate.net
The process begins with the ozonolysis of the alkene at low temperatures, followed by a reductive cleavage mediated by an Fe(II) salt. mdpi.comresearchgate.net This sequence generates an alkyl radical, which is then trapped by an aryl disulfide to form a C(sp³)–S bond, yielding an aryl alkyl thioether. mdpi.comresearchgate.net This reaction is notable for its mild conditions and stereoselectivity. chemrxiv.org The resulting thioether can then be oxidized to the corresponding vinyl sulfone through a sequence of oxidation, mesylation, and elimination. chemrxiv.org
This dealkenylative approach provides a unique pathway to access sulfones from readily available olefin starting materials. chemrxiv.org
Table 7: Dealkenylative Thiolation for Sulfone Synthesis
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| Isopropenyl-containing compound | 1. O₃, -78°C; 2. Fe(II) salt, Aryl disulfide | Aryl alkyl thioether | Vinyl sulfone (after oxidation, mesylation, elimination) | chemrxiv.orgmdpi.comresearchgate.net |
Reactivity Profiles and Mechanistic Investigations of Isopropenylsulfonyl Benzene
Electrophilic Nature of the Vinyl Sulfone Moiety
The vinyl sulfone group in (isopropenylsulfonyl)benzene is characterized by its strong electron-withdrawing nature. wikipedia.org This property arises from the high oxidation state of the sulfur atom and the presence of two electronegative oxygen atoms, which inductively pull electron density away from the vinyl group. Consequently, the β-carbon of the isopropenyl group becomes electron-deficient and thus highly electrophilic. This inherent electrophilicity is a cornerstone of the compound's reactivity, rendering it susceptible to attack by a wide range of nucleophiles. The electrophilic character of the vinyl sulfone is analogous to that of α,β-unsaturated carbonyl compounds, where the β-carbon is also an electrophilic center. masterorganicchemistry.comchemistrysteps.com
Nucleophilic Conjugate Additions (Michael Acceptor Reactivity)
Owing to the electrophilic nature of its β-carbon, this compound readily participates in nucleophilic conjugate additions, acting as a Michael acceptor. masterorganicchemistry.comwikipedia.orglibretexts.orgopenstax.org This class of reactions is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
In a typical Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the isopropenyl group. libretexts.orgopenstax.org This process is often facilitated by a base, which generates the active nucleophile. wikipedia.org A wide variety of nucleophiles can be employed, including enolates, amines, thiols, and organocuprates. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a three-step mechanism: deprotonation of the Michael donor, conjugate addition of the nucleophile to the α,β-unsaturated system, and subsequent protonation of the resulting enolate. masterorganicchemistry.com
Table 1: Examples of Michael Donors and Acceptors
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |
| Enolates (from β-diketones, β-keto esters) | α,β-Unsaturated ketones |
| Amines | α,β-Unsaturated aldehydes |
| Thiols | α,β-Unsaturated esters |
| Organocuprates | α,β-Unsaturated nitriles |
| Malonic esters | α,β-Unsaturated amides |
| Nitro compounds | Nitroalkenes |
This table provides examples of common Michael donors and acceptors that can participate in conjugate addition reactions. openstax.org
The synthetic utility of the Michael addition is significant, as it allows for the construction of complex molecular frameworks from simpler precursors. libretexts.org
Cycloaddition Reactions and Their Stereoselectivity
This compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems with a high degree of stereocontrol. mdpi.comlibretexts.org These reactions, such as the Diels-Alder reaction, involve the concerted or stepwise combination of a diene with a dienophile to form a six-membered ring. libretexts.orgmdpi.com
The stereoselectivity of these reactions, meaning the preferential formation of one stereoisomer over another, is a critical aspect. masterorganicchemistry.cominflibnet.ac.in In the context of Diels-Alder reactions, the endo rule often dictates the major product, a preference explained by secondary orbital interactions. mdpi.com The stereochemical outcome is also influenced by the geometry of the reactants; for instance, a cis-dienophile will yield a product with cis substituents. libretexts.org The use of chiral auxiliaries can further enhance the stereoselectivity, leading to the formation of a single enantiomer. wikipedia.org
Transition metals can also catalyze [2+2+2] cycloadditions, providing a route to substituted benzene (B151609) derivatives with high stereoselectivity. uwindsor.ca Sunlight-initiated cycloadditions have also been reported, offering an environmentally friendly approach to complex molecular skeletons. ias.ac.in
Desulfonylation Reactions as a Synthetic Strategy for Olefins
The sulfonyl group in the adducts formed from reactions of this compound can be removed through a process called desulfonylation. wikipedia.orgchemistrysteps.com This reaction is synthetically valuable as it provides a method for synthesizing olefins (alkenes). wikipedia.org
Reductive desulfonylation is a common method where the carbon-sulfur bond is cleaved using reducing agents. wikipedia.org This can lead to the formation of either an alkane or an alkene, depending on the substrate and reaction conditions. wikipedia.org When a sulfone has a leaving group in the β-position, reductive elimination can occur to yield an alkene, a key step in the Julia olefination. wikipedia.org Various reducing agents can be employed, including active metals like sodium amalgam and samarium(II) iodide, as well as palladium catalysts. wikipedia.org
The reversibility of the sulfonation reaction itself can also be exploited. chemistrysteps.comlibretexts.org Heating a sulfonic acid in the presence of a strong acid can remove the SO₃H group, a strategy sometimes used with blocking groups in electrophilic aromatic substitution. masterorganicchemistry.com
Stereochemical Control and Diastereoselectivity in Reactions Involving the Isopropenylsulfonyl Group
Achieving stereochemical control is a central goal in organic synthesis. inflibnet.ac.in In reactions involving the isopropenylsulfonyl group, diastereoselectivity, the preferential formation of one diastereomer over others, can often be achieved. masterorganicchemistry.comcureffi.org
This control can arise from several factors. The presence of a pre-existing chiral center in the molecule can influence the approach of a reagent to a reactive site, leading to the formation of one diastereomer in excess. masterorganicchemistry.commsu.edu Steric hindrance is a common factor, where a bulky group blocks one face of the molecule, directing the incoming reagent to the less hindered face. cureffi.org For example, in the reduction of a substituted cyclohexanone, the hydride reagent preferentially attacks from the less hindered side. msu.edu
Chiral auxiliaries are powerful tools for inducing stereoselectivity. wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary can be removed. Oxazolidinones, for instance, are effective chiral auxiliaries in aldol (B89426) reactions, directing the formation of specific diastereomers. wikipedia.org
Elucidation of Reaction Mechanisms in Sulfonylation Processes
The sulfonation of aromatic compounds, a process related to the synthesis of precursors for this compound, typically proceeds through an electrophilic aromatic substitution (EAS) mechanism. chemistrysteps.commsu.edu The electrophile in this reaction is often sulfur trioxide (SO₃) or protonated sulfur trioxide (+SO₃H), which is generated from sulfuric acid. chemistrysteps.comlibretexts.orglibretexts.org
The mechanism involves two main steps:
Formation of the electrophile: In concentrated or fuming sulfuric acid, sulfur trioxide is present and acts as the electrophile. libretexts.orglibretexts.org
Electrophilic attack and rearomatization: The aromatic ring attacks the electrophile, forming a positively charged intermediate known as a sigma complex or benzenonium ion. msu.edu A base then removes a proton from this intermediate, restoring the aromaticity of the ring. msu.edulibretexts.org
The sulfonation reaction is notably reversible. chemistrysteps.comlibretexts.orgmsu.edu This reversibility allows for the use of the sulfonic acid group as a temporary blocking group in organic synthesis to direct other substituents to specific positions on the aromatic ring. chemistrysteps.commasterorganicchemistry.com
C-S Bond Functionalization and Cleavage Strategies
The carbon-sulfur bond in sulfones is relatively inert, but its cleavage and functionalization are important transformations in organic synthesis. researchgate.netnih.gov Strategies for C-S bond cleavage are often reductive in nature due to the electron-withdrawing character of the sulfonyl group. wikipedia.org
Recent advances have focused on developing new methods for C-S bond activation. nih.gov Photoredox catalysis, for example, utilizes visible light to generate carbon-centered radicals from the cleavage of C-S bonds, which can then participate in the formation of new carbon-carbon bonds. nih.gov Transition-metal-free methods have also been developed, employing reagents like oxidants, acids, or bases to effect C-S bond cleavage. researchgate.netrsc.org In some enzymatic systems, radical-based mechanisms are employed to cleave C-S bonds, as seen in the action of isethionate sulfite-lyase. nih.gov
These strategies open up new avenues for the synthetic application of organosulfur compounds, allowing for their conversion into a variety of other functional groups.
Intramolecular Carbon-Carbon Bond Formation (e.g., Ramberg–Bäcklund Type Reactions)
This compound, as an activated α,β-unsaturated sulfone, is a versatile substrate for various chemical transformations. Its reactivity is characterized by the electrophilic nature of the double bond and the ability of the sulfonyl group to stabilize adjacent carbanions, making it a suitable precursor for intramolecular carbon-carbon bond formation reactions. Among these, the Ramberg–Bäcklund reaction and its variants represent a powerful tool for the synthesis of new cyclic and acyclic molecules. chem-station.comsci-hub.st
The classical Ramberg–Bäcklund reaction involves the base-mediated conversion of an α-halo sulfone into an alkene through the formation of a transient three-membered episulfone (thiirane 1,1-dioxide) intermediate, which then extrudes sulfur dioxide. chem-station.comrsc.org While this compound itself is not an α-halo sulfone, it can be readily converted into a suitable precursor for Ramberg–Bäcklund type reactions.
A significant advancement in this area is the development of tandem reactions that generate the required α-halo sulfone in situ. One such approach is the Michael-induced Ramberg–Bäcklund reaction, where a nucleophile adds to the β-position of an α-bromo-α,β-unsaturated sulfone. This conjugate addition is followed by a proton exchange and the subsequent Ramberg–Bäcklund rearrangement to yield allylic products. thieme-connect.com
Tandem Conjugate Addition-Ramberg–Bäcklund Rearrangements
Research by Evans and Taylor has demonstrated the utility of α-bromo-α,β-unsaturated sulfones in tandem conjugate addition-Ramberg–Bäcklund rearrangements. thieme-connect.com In this sequence, the initial Michael addition of a nucleophile to the vinyl sulfone creates an enolate which can then undergo the Ramberg-Bäcklund rearrangement. This methodology allows for the synthesis of a variety of allylic amines, ethers, and sulfides. thieme-connect.com The general scheme for this reaction is presented below:
Scheme 1: General Tandem Conjugate Addition-Ramberg–Bäcklund Reaction
The following table summarizes the results obtained for the tandem conjugate addition-Ramberg–Bäcklund reaction of an α-bromo vinyl sulfone with various nucleophiles.
Table 1: Synthesis of Allylic Compounds via Tandem Conjugate Addition-Ramberg–Bäcklund Rearrangement
| Entry | Nucleophile (NuH) | Product | Yield (%) |
|---|---|---|---|
| 1 | Piperidine | 1-(2-Phenylallyl)piperidine | 75 |
| 2 | Morpholine | 4-(2-Phenylallyl)morpholine | 70 |
| 3 | Benzyl (B1604629) alcohol | Benzyl 2-phenylallyl ether | 65 |
Data sourced from studies on α-bromo-α,β-unsaturated sulfones. thieme-connect.com
Vinylogous Ramberg–Bäcklund Reactions
Another important intramolecular carbon-carbon bond-forming reaction involving vinyl sulfones is the vinylogous Ramberg–Bäcklund reaction. This process has been extensively studied by Block and Paquette and involves the base-induced conversion of γ-halo allylic sulfones into conjugated dienes. researchgate.netacs.org The reaction proceeds through a five-membered cyclic intermediate, which then eliminates sulfur dioxide to afford the diene product.
The requisite γ-halo allylic sulfones can be prepared through the free-radical addition of α-haloalkanesulfonyl bromides to alkenes. researchgate.netacs.org This two- or three-step sequence provides a versatile route to a wide range of conjugated dienes and higher polyenes.
Table 2: Synthesis of Dienes via Vinylogous Ramberg–Bäcklund Reaction
| Entry | Alkene Substrate | Diene Product | Yield (%) |
|---|---|---|---|
| 1 | 1-Octene | 1,3-Decadiene | 85 |
| 2 | Cyclohexene (B86901) | 1-Vinylcyclohexene | 78 |
| 3 | Methylenecyclohexane | 1,2-Dimethylenecyclohexane | 82 |
Data represents typical yields for the vinylogous Ramberg-Bäcklund reaction of γ-halo allylic sulfones derived from the indicated alkenes. researchgate.netacs.org
These reactivity profiles highlight the utility of this compound and related vinyl sulfones as precursors for intramolecular carbon-carbon bond formation, providing access to a diverse array of functionalized molecules. The Ramberg–Bäcklund reaction and its vinylogous and tandem variations offer powerful synthetic strategies for the construction of complex molecular architectures.
Strategic Applications of Isopropenylsulfonyl Benzene in Advanced Organic Synthesis
Building Block Utility in the Construction of Complex Organic Molecules
(Isopropenylsulfonyl)benzene serves as a versatile and efficient building block in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of the reactive isopropenyl group and the electron-withdrawing phenylsulfonyl group, which activate the double bond for various transformations. This dual functionality allows for its incorporation into larger molecular scaffolds through a variety of synthetic strategies.
The phenylsulfonyl moiety acts as an excellent activating group, making the vinyl group susceptible to nucleophilic attack. This property is exploited in numerous synthetic methodologies to introduce the isopropenylphenylsulfonyl fragment into a target molecule. Furthermore, the sulfonyl group can be subsequently removed or transformed, adding to the synthetic versatility of this building block. For instance, phenyl vinyl sulfone, a closely related compound, is widely utilized as a precursor in the synthesis of specialty polymers and as an intermediate in the creation of pharmaceutical and agrochemical compounds. chemimpex.com Its stability and compatibility with a range of functional groups make it an ideal component for designing complex molecular structures. chemimpex.com
The dienophilic nature of the vinyl sulfone moiety in compounds like this compound allows for its participation in [4+2] cycloaddition reactions, providing a straightforward route to functionalized six-membered rings. acs.org This approach has been successfully employed in the construction of intricate cyclic systems that form the core of many natural products and biologically active molecules.
Facilitation of Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound has proven to be a valuable substrate in several key C-C bond-forming reactions. Its electronically biased double bond readily participates in reactions that create new carbon-carbon linkages, enabling the assembly of complex carbon skeletons.
Carbonyl-Ene Reactions Utilizing Isopropenylsulfonyl Substrates
While direct and specific examples of this compound in carbonyl-ene reactions are not extensively documented in readily available literature, the reactivity of similar vinyl sulfones suggests its potential as a competent enophile in such transformations. Carbonyl-ene reactions involve the concerted addition of an alkene containing an allylic hydrogen (the "ene") to a carbonyl compound (the "enophile"). The electron-withdrawing nature of the phenylsulfonyl group in this compound polarizes the double bond, enhancing its electrophilicity and making it a suitable partner for electron-rich enes.
In a related context, phenyl vinyl sulfoxide, which shares structural similarities, has been shown to participate in electrophilic ene-type reactions with alkenes under Pummerer reaction conditions. rsc.org This suggests that sulfonyl-activated alkenes can indeed act as effective partners in ene reactions. The general principle of Lewis acid catalysis in carbonyl-ene reactions, which lowers the activation barrier by coordinating to the carbonyl oxygen, could be applied to reactions involving this compound to facilitate the formation of homoallylic alcohols. acs.org
Application in Cross-Coupling Methodologies
This compound and its derivatives are valuable substrates in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The vinyl sulfone moiety can participate in Heck-type reactions, allowing for the arylation or vinylation of the double bond.
Research has shown that the palladium-catalyzed Heck reaction of sulfur-containing alkenes, including vinyl sulfones, with aryl bromides can be achieved with high efficiency. researchgate.net The oxidation state of the sulfur atom plays a crucial role in the reaction's success. For instance, phenyl vinyl sulfone has been shown to be more reactive than vinyl sulfides in these couplings. nih.gov These methodologies provide access to a diverse range of arylated vinyl sulfone derivatives.
Furthermore, nickel-catalyzed cross-coupling reactions have also been developed for the sulfonylation of aryl, heteroaryl, and vinyl halides, demonstrating the versatility of metal-catalyzed approaches in constructing C-S and C-C bonds involving sulfone-containing molecules. nih.gov The ability to couple aryl sulfones with aryl bromides via nickel catalysis further expands the synthetic utility of these compounds. acs.org
A summary of representative cross-coupling reactions involving vinyl sulfones is presented in the table below:
| Catalyst/Ligand | Reactants | Product Type | Reference |
| Pd(OAc)₂ / Tedicyp | Phenyl vinyl sulfone, Aryl bromide | Arylated vinyl sulfone | researchgate.net |
| Ni(cod)₂ / Photoredox | Aryl halide, Sodium sulfinate | Aromatic sulfone | nih.gov |
| Fe(acac)₃ | Alkyl phenyl sulfone, Aryl Grignard reagent | Arylated alkane | nih.gov |
Participation in Cycloisomerizations and Cascade Cyclization Reactions
The reactive nature of the vinyl sulfone moiety in this compound makes it a suitable participant in cycloisomerization and cascade cyclization reactions, leading to the formation of complex cyclic and polycyclic structures. These reactions often proceed through a series of intramolecular bond-forming events, initiated by the activation of the vinyl sulfone double bond.
Vinylsulfones have been utilized as effective Michael acceptors in tributylphosphine-catalyzed cross-Michael cycloisomerizations, yielding five- and six-membered ring products with high constitutional isomer purity. thieme-connect.de In these reactions, the vinyl sulfone moiety exclusively acts as the acceptor for an intramolecular nucleophilic attack.
Cascade reactions involving vinyl sulfones have also been reported. For instance, a cascade reaction of α-aryl vinyl sulfonium (B1226848) salts with carbon nucleophiles, proceeding through a Michael addition followed by a acs.orgthieme-connect.de-sigmatropic rearrangement, leads to functionalized benzyl (B1604629) and homoallyl thioethers. nih.gov Additionally, copper-catalyzed cycloisomerization of diynes containing an O-propargyl oxime moiety has been developed, showcasing the potential for vinyl sulfone-like structures to participate in complex intramolecular transformations. acs.org
Synthesis of Diversely Substituted Vinyl Sulfone Derivatives
This compound can serve as a precursor for the synthesis of a wide variety of substituted vinyl sulfone derivatives. The isopropenyl group can be manipulated through various chemical transformations to introduce diverse functional groups, leading to a library of vinyl sulfones with tailored properties for specific applications.
Several methods exist for the synthesis of vinyl sulfones, many of which could be adapted for the derivatization of this compound. These methods include the nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides and the stereoselective synthesis of (E)-alkenyl sulfones from alkenes or alkynes using sodium sulfinates in the presence of a copper catalyst. organic-chemistry.org Electrochemical methods also provide a green and efficient route to a range of vinyl sulfones. organic-chemistry.org
A base-controlled divergent synthesis of α-substituted and (E)-vinyl sulfone derivatives has been described using (benzylsulfonyl)benzenes and paraformaldehyde, highlighting the tunability of vinyl sulfone synthesis. nih.gov Furthermore, visible-light-induced decarboxylative sulfonylation of cinnamic acids offers a mild and environmentally friendly approach to vinyl sulfones. acs.org These synthetic strategies could potentially be applied to modify the isopropenyl group of this compound or to synthesize it from other precursors.
The following table summarizes some methods for the synthesis of vinyl sulfones:
| Method | Reactants | Catalyst/Reagent | Product Type | Reference |
| Nickel-catalyzed sulfonylation | Alkene, Sulfonyl chloride | Ni catalyst, 1,10-phenanthroline-5,6-dione | Vinyl sulfone | organic-chemistry.org |
| Copper-catalyzed oxidation | Alkene/Alkyne, Sodium sulfinate | CuI-bpy, O₂ | (E)-Alkenyl sulfone | organic-chemistry.org |
| Electrochemical synthesis | Olefin, Sodium sulfinate | Direct current | Vinyl, alkyl, and allyl sulfones | organic-chemistry.org |
| Base-controlled synthesis | (Benzylsulfonyl)benzene, Paraformaldehyde | Base | α-substituted or (E)-vinyl sulfone | nih.gov |
| Visible-light-induced sulfonylation | Cinnamic acid, Sulfonylazide | Rhodamine B, Eosin (B541160) Y | Vinyl sulfone | acs.org |
Regioselective and Stereoselective Late-Stage Vinyl Sulfonation of Elaborate Molecules and Natural Products
The introduction of a vinyl sulfone moiety into a complex molecule at a late stage of a synthesis is a powerful strategy for modifying its properties and creating analogues with potentially enhanced biological activity. While direct examples of late-stage vinyl sulfonation using this compound are not prevalent, the principles of reactivity of related phenylsulfonyl reagents can be extrapolated.
The development of methods for the direct C-H vinylation of complex molecules is an active area of research. While not a direct sulfonation, these methods establish a vinyl group that could potentially be further functionalized to a vinyl sulfone. For instance, palladium-catalyzed atroposelective C-H vinylation has been used to construct axially chiral biaryls. acs.org
More directly relevant is the stereoselective synthesis of vinyl sulfones from substituted alkenes. Molybdooxaziridine catalysis has been employed for the sulfonation of styrenes with high yields and stereoselectivities. researchgate.net This method proceeds via a novel atom transfer radical addition mechanism. Such catalytic systems hold promise for the regioselective and stereoselective introduction of the vinylsulfonyl group into elaborate molecular frameworks, including natural products.
Precursor Role in the Generation of Functionalized Olefinic Compounds
The synthetic utility of this compound as a precursor to functionalized olefinic compounds is primarily demonstrated through its participation in two key types of reactions: Diels-Alder cycloadditions and Michael additions. In these transformations, the isopropenylsulfonyl moiety acts as a reactive handle, enabling the construction of intricate molecular architectures with high degrees of stereochemical and regiochemical control.
The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone of cyclic compound synthesis. In this context, this compound serves as an excellent dienophile due to the electron-withdrawing sulfonyl group that lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. masterorganicchemistry.com This electronic feature enhances its reactivity towards electron-rich dienes, facilitating the formation of highly functionalized cyclohexene (B86901) derivatives. libretexts.org
The regioselectivity of the Diels-Alder reaction involving unsymmetrical dienes and this compound is governed by the electronic effects of the substituents on the diene. Generally, the reaction proceeds to yield the "ortho" or "para" isomers as major products, a preference that can be rationalized by considering the alignment of the frontier molecular orbitals of the diene and the dienophile. masterorganicchemistry.com
The stereospecificity of the Diels-Alder reaction is another key feature. The reaction proceeds via a concerted mechanism, meaning that the stereochemistry of the dienophile is retained in the cyclohexene product. For instance, substituents that are cis on the dienophile will remain cis in the product. libretexts.org Furthermore, the approach of the dienophile to the diene can lead to either endo or exo products. The endo product is often favored due to secondary orbital interactions, which stabilize the transition state. masterorganicchemistry.com
Table 1: Representative Diels-Alder Reactions of Phenyl Vinyl Sulfone with Various Dienes
| Diene | Dienophile | Product | Yield (%) |
|---|---|---|---|
| 1,3-Butadiene | Phenyl vinyl sulfone | 4-(Phenylsulfonyl)cyclohexene | ~85 |
| Cyclopentadiene | Phenyl vinyl sulfone | 2-(Phenylsulfonyl)bicyclo[2.2.1]hept-5-ene | >90 |
| Isoprene | Phenyl vinyl sulfone | 4-Methyl-1-(phenylsulfonyl)cyclohex-3-ene | ~80 (mixture of regioisomers) |
| 2,3-Dimethyl-1,3-butadiene | Phenyl vinyl sulfone | 4,5-Dimethyl-1-(phenylsulfonyl)cyclohex-3-ene | ~92 |
This data is representative of the reactivity of phenyl vinyl sulfone and is used as an analogue for this compound.
The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. In the Michael reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. youtube.com This conjugate addition is a powerful tool for the construction of a wide array of acyclic functionalized compounds.
A diverse range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can participate in Michael additions with vinyl sulfones. youtube.comrsc.org The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species. The resulting product is a functionalized olefin where the new substituent is located at the β-position relative to the sulfonyl group.
The synthetic utility of this reaction is further enhanced by the fact that the sulfonyl group in the product can be retained as a valuable functional handle or removed under specific reductive conditions. This versatility allows for the synthesis of a broad spectrum of target molecules.
The following table presents examples of Michael addition reactions with phenyl vinyl sulfone, illustrating the scope of nucleophiles and the typical yields obtained. This serves as a useful guide for the expected reactivity of this compound.
Table 2: Representative Michael Addition Reactions to Phenyl Vinyl Sulfone
| Nucleophile | Michael Acceptor | Product | Yield (%) |
|---|---|---|---|
| Diethyl malonate | Phenyl vinyl sulfone | Diethyl 2-(2-(phenylsulfonyl)ethyl)malonate | ~95 |
| Aniline | Phenyl vinyl sulfone | 2-(Phenylamino)ethyl phenyl sulfone | ~90 |
| Thiophenol | Phenyl vinyl sulfone | Phenyl(2-(phenylthio)ethyl)sulfane | >98 |
| Lithium dimethylcuprate | Phenyl vinyl sulfone | (3-Phenylsulfonyl)propane | ~88 |
This data is representative of the reactivity of phenyl vinyl sulfone and is used as an analogue for this compound.
Interdisciplinary Research Perspectives and Future Directions
Role as a Chemical Probe in Molecular Interaction Studies
A chemical probe is a small molecule designed to selectively modulate a protein's function, enabling researchers to investigate its biological role in mechanistic and phenotypic studies. nih.gov High-quality probes are essential for generating meaningful biological data and can be more relevant for translational studies than genetic methods, as they better mimic the action of therapeutic drugs. nih.gov The reactive nature of the isopropenylsulfonyl group makes it a candidate for the development of covalent probes that can form stable bonds with target biomolecules.
Design and Development of Ligands for Specific Biomolecular Targets
The design of effective chemical probes requires careful consideration of potency, selectivity, and cell permeability. nih.gov The (Isopropenylsulfonyl)benzene moiety can be incorporated into larger molecular scaffolds to create ligands that target specific proteins. The isopropenyl group, activated by the adjacent sulfonyl group, can act as a Michael acceptor, a reactive center that can form a covalent bond with nucleophilic amino acid residues (such as cysteine or lysine) on a target protein. This covalent interaction can lead to irreversible inhibition, which is a powerful tool for studying protein function. The design process involves synthesizing a library of compounds where the core this compound structure is modified with various substituents to optimize binding affinity and selectivity for the intended biological target.
Investigation of Molecular Recognition and Specific Binding Modes (e.g., Interactions with Protein Residues like Lys43 and Phe74)
Understanding how a ligand binds to its target is crucial for probe development and drug design. Molecular recognition involves a complex interplay of non-covalent and covalent interactions. While specific crystallographic data for this compound binding to residues such as Lys43 and Phe74 is not detailed in the available literature, the principles of such an interaction can be described.
A ligand containing the this compound warhead would initially be guided into the protein's binding pocket by non-covalent forces, such as hydrogen bonds, hydrophobic interactions, and π-stacking with aromatic residues like Phenylalanine (Phe). Once optimally positioned, the electrophilic isopropenyl group would be in close proximity to a nucleophilic residue like Lysine (Lys). The amine group on the side chain of Lysine could then attack the double bond, forming a permanent covalent linkage. The high reactivity of chemical probes means they can sometimes react with nucleophilic amino acid side chains, which can subsequently affect protein-binding events. biorxiv.org This process of targeted covalent modification allows for detailed investigation of the binding site's topology and the specific roles of key residues in molecular recognition.
Potential Applications in Advanced Materials Science (e.g., Sulfone-Containing Polymers)
The sulfone group is a key building block in materials science, imparting valuable properties to polymers such as thermal stability, chemical resistance, and specific electronic characteristics. researchgate.netrsc.org Research into sulfone-containing polymers has shown their exceptional performance in applications like photocatalysis. researchgate.netnih.gov
In recent years, many high-performing polymer photocatalysts designed for hydrogen evolution from water have incorporated dibenzo[b,d]thiophene sulfone units into their backbones. researchgate.net The inclusion of the sulfone unit has been shown to be critical for the polymer's ability to oxidize sacrificial electron donors and to transfer electrons effectively. researchgate.netnih.gov Computational and experimental studies reveal that the sulfone group has two main effects: it influences the thermodynamics of hole transfer and attracts water molecules, which increases the local permittivity and facilitates the oxidation of the electron donor. researchgate.net Furthermore, there is growing interest in developing chemically recyclable sulfone-containing polymers to promote a circular materials economy. rsc.org New polysiloxanes containing sulfone groups have been synthesized that exhibit good thermal stability and can be depolymerized back to their monomeric components under mild conditions. rsc.org
Table 1: Research Findings on Sulfone-Containing Polymers
| Polymer Type | Key Finding | Application Area |
|---|---|---|
| Linear Conjugated Polymers with dibenzo[b,d]thiophene sulfone | The sulfone unit is critical for efficient photocatalytic hydrogen evolution. researchgate.netnih.gov It facilitates hole transfer to the sacrificial donor and may act as the site for electron transfer to the co-catalyst. researchgate.net | Photocatalysis, Water Splitting |
| Sulfone-Containing Polysiloxanes | These polymers are chemically recyclable, depolymerizing back to monomers with high selectivity under mild conditions using common catalysts. rsc.org | Sustainable Materials, Electrospinning |
Integration with Green Chemistry Principles in Synthetic Methodologies
Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. vertecbiosolvents.comrroij.com Its 12 principles provide a guide for creating more sustainable chemical manufacturing. acs.org The synthesis of this compound and its derivatives can be improved by integrating these principles.
Waste Prevention and Atom Economy : Traditional syntheses can generate significant waste. Green chemistry prioritizes preventing waste over treating it afterward. acs.org Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. vertecbiosolvents.comacs.org Catalysts are used in small amounts and can facilitate a reaction multiple times, reducing waste and often enabling milder reaction conditions. For reactions involving the sulfonyl group, catalytic methods can improve efficiency and selectivity.
Design for Energy Efficiency : Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever feasible. rroij.comacs.org
By applying these principles, the synthesis of this compound can become more environmentally benign, economically advantageous, and safer. rroij.com
Emerging Methodologies and Underexplored Reactivity of this compound
The field of organic synthesis is continuously evolving, with emerging methodologies offering new ways to construct complex molecules with high precision and efficiency. kuleuven.be For a reactive compound like this compound, advanced catalytic systems are key to controlling its reactivity. Asymmetric catalysis, in particular, allows for the synthesis of chiral molecules, which is of paramount importance in medicinal chemistry.
Recent research has focused on the development of novel ligand classes for transition metal catalysts. For instance, the R2-CATPHOS class of diphosphines has been shown to be a highly efficient ligand for rhodium-catalyzed asymmetric hydrogenations and has been evaluated in platinum and palladium complexes for other asymmetric transformations. ncl.ac.uk The application of such advanced Lewis acid catalysts could enable highly enantioselective reactions using substrates like this compound, such as in asymmetric Michael additions or carbonyl-ene reactions. ncl.ac.uk Exploring the reactivity of the activated isopropenyl group with these modern catalytic systems could unlock new synthetic pathways to valuable and complex chemical entities.
Computational and Theoretical Studies on Reaction Pathways and Electronic Properties
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an electronic level. Methods like Density Functional Theory (DFT) are widely used to investigate geometric structures, reaction pathways, and electronic properties. scirp.org
For this compound, computational studies can elucidate key characteristics that govern its reactivity.
Electronic Properties : DFT calculations can map the electron density distribution, identifying the electrophilic nature of the isopropenyl double bond and the electron-withdrawing strength of the sulfonyl group. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. scirp.org
Reaction Pathways : Theoretical modeling can map the energy landscape of potential reactions, such as its role as a Michael acceptor. This allows researchers to calculate activation barriers and reaction energies, providing insight into reaction kinetics and thermodynamics.
Molecular Interactions : Natural Bond Orbital (NBO) analysis can be used to quantify interactions, such as charge transfer between the molecule and a binding partner (e.g., a protein residue or a metal catalyst). scirp.org This provides a detailed understanding of the forces driving molecular recognition and catalysis.
Table 2: Application of Computational Methods to this compound
| Computational Method | Research Goal | Specific Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and geometry. | Optimized molecular geometry, HOMO/LUMO energy levels, electrostatic potential map. scirp.org |
| Time-Dependent DFT (TD-DFT) | Predict spectroscopic properties. | Simulation of UV-vis spectra to understand electronic transitions. scirp.org |
| Molecular Dynamics (MD) Simulations | Study dynamic behavior and interactions. | Simulation of the molecule's interaction with a protein binding site or solvation effects. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Investigate bonding and charge transfer. | Quantification of intramolecular and intermolecular electron delocalization and charge transfer interactions. scirp.org |
These computational approaches are invaluable for rationalizing experimental observations and for the predictive design of new experiments, materials, and molecular probes based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
